S-2-Isopropyl-1-(toluene-4-sulfonyl)-aziridine
Description
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
(2S)-1-(4-methylphenyl)sulfonyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C12H17NO2S/c1-9(2)12-8-13(12)16(14,15)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3/t12-,13?/m1/s1 |
InChI Key |
KEQXAGSLQICYGJ-PZORYLMUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of (S)-2-Isopropylaziridine
The foundational step in this two-step process involves converting an α-amino alcohol precursor into the corresponding aziridine. A patent by details an optimized large-scale procedure using L-phenylalaninol derivatives, adaptable to isopropyl-substituted analogs.
Reaction Conditions :
-
Amino Alcohol Activation : A cooled (5°C) aqueous solution of (S)-2-amino-3-methyl-1-butanol (hypothetical precursor for isopropyl substitution) is treated with 95% sulfuric acid (1.03 equiv) to form a sulfate ester intermediate. Water is removed in vacuo, and the residue is heated to 140°C under reduced pressure (2 mm/Hg) for 48 hours to complete esterification.
-
Cyclization : The sulfate ester is treated with 30% sodium hydroxide (5.1 equiv) and refluxed at 135°C for 6 hours. Steam distillation isolates the aziridine, followed by extraction with diethyl ether and drying over sodium hydroxide pellets. Vacuum distillation yields (S)-2-isopropylaziridine as a colorless liquid (68% yield).
Critical Parameters :
Tosylation with p-Toluenesulfonyl Chloride
The aziridine is subsequently protected at the nitrogen atom via reaction with p-toluenesulfonyl chloride (TsCl). A protocol adapted from involves:
Procedure :
-
(S)-2-Isopropylaziridine (1 equiv) is dissolved in dichloromethane under nitrogen. TsCl (2.2 equiv), triethylamine (3 equiv), and catalytic DMAP (0.05 equiv) are added at 0°C. The mixture is stirred at room temperature for 24 hours.
-
Workup includes washing with 2 N KOH, brine, and drying over Na2SO4. The product is purified via silica gel chromatography (hexane/ethyl acetate) to afford S-2-isopropyl-1-(toluene-4-sulfonyl)-aziridine as a stable solid.
Yield Optimization :
-
Excess TsCl ensures complete sulfonylation.
-
DMAP accelerates the reaction by activating the sulfonyl chloride.
Direct Aziridination of Olefins Using TsNBr2
A one-pot method reported in enables aziridine formation directly from olefins, bypassing the need for pre-formed amino alcohols.
General Protocol :
-
Reagents : The olefin (1 equiv, e.g., 3-methyl-1-pentene for isopropyl substitution), TsNBr2 (1.2 equiv), and K2CO3 (2.5 equiv) in dry ethyl acetate are stirred under nitrogen at room temperature.
-
Reaction Monitoring : Progress is tracked by TLC until olefin consumption (typically 6–12 hours).
-
Workup : Sodium thiosulfate quenches excess brominating agents. The organic layer is dried (Na2SO4) and concentrated. Flash chromatography (petroleum ether/ethyl acetate) isolates the N-tosylaziridine.
Mechanistic Insight :
TsNBr2 acts as an electrophilic nitrogen source, facilitating bromoamidation of the olefin followed by base-induced cyclization.
Limitations :
-
Requires inert conditions to prevent TsNBr2 decomposition.
Tosylation of Pre-formed Aziridines
For aziridines synthesized via alternative routes (e.g., enzymatic resolution or ring-opening of epoxides), post-synthetic tosylation offers flexibility.
Representative Procedure :
-
A solution of (S)-2-isopropylaziridine (1 equiv) in THF is treated with TsCl (1.1 equiv) and pyridine (1.5 equiv) at 0°C. After stirring overnight, the mixture is diluted with water and extracted with ethyl acetate. The organic phase is washed with HCl (5%), NaHCO3, and brine before drying and solvent removal.
Advantages :
-
Compatibility with moisture-sensitive aziridines.
Comparative Analysis of Preparation Methods
Key Observations :
-
The sulfate ester route, despite requiring multiple steps, offers superior scalability and purity, making it preferred for bulk synthesis.
-
Direct aziridination is limited by moderate yields but valuable for rapid access to novel analogs.
-
Post-synthetic tosylation is ideal for modifying existing aziridine libraries .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-2-Isopropyl-1-(toluene-4-sulfonyl)-aziridine can undergo oxidation reactions to form corresponding oxaziridines.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring opens to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve ring-opening reactions.
Major Products:
Oxidation Products: Oxaziridines and other oxidized derivatives.
Reduction Products: Amines and related compounds.
Substitution Products: Various substituted aziridines and open-chain compounds.
Scientific Research Applications
Synthesis of Complex Molecules
S-2-Isopropyl-1-(toluene-4-sulfonyl)-aziridine serves as an important intermediate in the synthesis of complex organic molecules. Its aziridine ring structure allows it to participate in various chemical reactions, facilitating the creation of pharmaceuticals and agrochemicals.
Table 1: Examples of Complex Molecules Synthesized Using this compound
| Compound Name | Application Area | Reference |
|---|---|---|
| Florfenicol | Veterinary Medicine | |
| Thiamphenicol | Antibiotic | |
| Chloramphenicol | Broad-spectrum Antibiotic |
Catalysis
The compound can also be employed in catalytic reactions, particularly in the formation of other aziridines and related structures. The presence of the sulfonyl group enhances its reactivity, making it a valuable catalyst in organic synthesis.
Drug Development
The aziridine ring's reactivity makes it a promising scaffold for developing new drugs, especially those targeting cancer and infectious diseases. The ability to modify the aziridine structure allows for the creation of compounds with improved biological activity.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties against various cell lines, highlighting its potential in oncology .
Bioconjugation
This compound can modify biomolecules such as proteins and nucleic acids, enabling researchers to create bioconjugates for therapeutic purposes or research applications.
Polymer Chemistry
This compound is utilized in producing specialty polymers with unique properties through anionic polymerization techniques. The sulfonyl group acts as an activating group that enhances polymerization efficiency.
Table 2: Properties of Polymers Derived from this compound
| Polymer Type | Properties | Application Area |
|---|---|---|
| Polysulfonamide | High thermal stability | Coatings |
| Functionalized Polyamines | Biocompatibility | Biomedical Devices |
Material Science
The compound is also employed in developing advanced materials with specific functionalities, such as enhanced mechanical properties or chemical resistance.
Mechanism of Action
Mechanism:
Reactivity: The strained aziridine ring is highly reactive, allowing it to participate in a variety of chemical reactions. The presence of the isopropyl and toluene-4-sulfonyl groups can influence the reactivity and selectivity of these reactions.
Molecular Targets: In biological systems, the compound can interact with nucleophiles, such as amino acids and nucleotides, leading to the formation of covalent bonds and modification of biomolecules.
Pathways: The compound’s reactivity can trigger various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Aziridine Derivatives
Aziridines are highly strained, reactive heterocycles, and their properties vary significantly with substituents and stereochemistry. Below is a systematic comparison of S-2-isopropyl-1-(toluene-4-sulfonyl)-aziridine with structurally related analogs:
Structural and Functional Comparisons
Toxicity Profile
- Reduced Toxicity : N-Substitution (e.g., tosyl) reduces toxicity compared to unsubstituted aziridine. The ACGIH TLV for aziridine (0.5 ppm) is four times lower than for propylenimine, highlighting the safety advantage of substitution .
Key Research Findings and Implications
Stereochemistry Drives Bioactivity : The (S)-configuration is indispensable for antimicrobial and anticancer activity, aligning with trends in natural product-derived aziridines .
Substituent Effects : Bulky or electron-withdrawing groups (e.g., tosyl, phosphine oxides) enhance stability and bioactivity while reducing toxicity .
Synthetic Versatility : The tosyl group enables diverse functionalization, positioning This compound as a scaffold for drug discovery .
Biological Activity
S-2-Isopropyl-1-(toluene-4-sulfonyl)-aziridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including data tables, case studies, and detailed insights into its biological activity.
Overview of Aziridine Compounds
Aziridines are three-membered nitrogen-containing heterocycles known for their reactivity and diverse biological properties. The introduction of substituents, such as sulfonyl groups, can enhance their pharmacological profiles. This compound is one such derivative that has been studied for its potential therapeutic effects.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of aziridine derivatives, including this compound. Initial assessments demonstrated moderate efficacy against various bacterial strains. For example, aziridine phosphine oxides exhibited higher antibacterial activity compared to their phosphine counterparts .
Table 1: Antibacterial Efficacy of Aziridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| Aziridine phosphine oxide 5 | Staphylococcus aureus | 25 µg/mL |
| Aziridine phosphine oxide 7 | Pseudomonas aeruginosa | 30 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies assessed its effects on human cancer cell lines, including HeLa and Ishikawa cells. The results indicated that this compound could induce cell cycle arrest and apoptosis in cancer cells.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 40 | Induction of apoptosis |
| Ishikawa | 35 | Cell cycle arrest in S phase |
The half-maximal inhibitory concentration (IC50) values suggest that this compound exhibits significant antiproliferative activity, particularly in cervical cancer cells. Mechanistically, it was observed that the compound increased reactive oxygen species (ROS) levels, leading to DNA damage and subsequent cell cycle disruption .
Study on Cell Cycle Dynamics
In a detailed study involving aziridine derivatives, researchers found that this compound caused a notable increase in cells arrested in the S phase of the cell cycle. This effect was attributed to the compound's ability to induce oxidative stress and disrupt normal cellular functions, leading to apoptosis in cancerous cells .
Comparative Analysis with Other Aziridines
A comparative analysis was conducted between this compound and other aziridine derivatives. The results indicated that while all tested compounds exhibited some level of biological activity, this compound showed superior efficacy in both antibacterial and anticancer assays .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for S-2-isopropyl-1-(toluene-4-sulfonyl)-aziridine?
- Methodological Answer : The compound is typically synthesized via cyclization of chiral amino alcohols with tosyl chloride. Key steps include:
Tosylation : Reacting the amino alcohol with tosyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .
Cyclization : Using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C) to induce aziridine ring formation .
- Critical Parameters : Solvent choice (chloroform or DCM preferred for stability), temperature control (±2°C), and exclusion of moisture to prevent hydrolysis .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer :
- Vibrational Spectroscopy : High-resolution FTIR identifies characteristic bands (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, aziridine ring deformation at ~950 cm⁻¹) .
- NMR : H NMR shows distinct signals for the isopropyl group (δ 1.0–1.2 ppm, doublet) and tosyl aromatic protons (δ 7.3–7.8 ppm, multiplet). C NMR confirms the quaternary carbon at C-2 (δ 65–70 ppm) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Shelf life is typically <6 months .
- Disposal : Incinerate via licensed hazardous waste facilities compliant with EPA/DOT regulations .
Q. What biological activities are reported for aziridine derivatives like this compound?
- Methodological Answer :
- Anticancer Activity : Aziridines induce apoptosis via mitochondrial oxidation (e.g., imexon derivatives) and DNA cross-linking (e.g., mitomycin C analogs) .
- Antimicrobial Potential : Substituted aziridines show bactericidal effects against E. coli and S. aureus (MIC ≤25 µg/mL) .
Advanced Research Questions
Q. How does stereochemistry influence the regioselective ring-opening of this aziridine?
- Methodological Answer :
- Mechanistic Insight : The (S)-configuration at C-2 directs nucleophilic attack to the less hindered β-carbon. For example, Pd-catalyzed borylation favors β-aminoalkylboronate formation due to steric and electronic interactions between the catalyst (PdL₂) and the tosyl group .
- Experimental Validation : Deuterium-labeling studies and DFT calculations confirm stereoinvertive SN2 pathways in ring-opening reactions .
Q. What computational methods are used to predict aziridine reactivity and vibrational spectra?
- Methodological Answer :
- Ab Initio Calculations : B3LYP/6-311++G(d,p) basis sets model harmonic force fields to predict IR band positions (accuracy ±10 cm⁻¹) .
- DFT for Reaction Pathways : Transition state (TS) analysis using Gaussian 16 reproduces experimental regioselectivity in ring-opening reactions (e.g., ΔG‡ differences <2 kcal/mol for competing pathways) .
Q. How do structural modifications (e.g., isopropyl vs. methyl groups) affect biological activity?
- Methodological Answer :
- SAR Studies :
- Isopropyl Substitution : Enhances lipophilicity and membrane permeability, increasing antibacterial potency (e.g., 4-fold higher activity in S. epidermidis vs. methyl analogs) .
- Tosyl Group : Stabilizes electrophilic intermediates, improving DNA alkylation efficiency in antitumor assays (IC₅₀ reduction from 50 µM to 12 µM) .
Q. How can contradictions in toxicity data for substituted aziridines be resolved?
- Methodological Answer :
- Data Reconciliation :
Ring Strain vs. Toxicity : N-substitution (e.g., tosyl groups) minimally reduces ring strain (ΔH‡ ~25 kcal/mol), maintaining reactivity and alkylating potential linked to mutagenicity .
In Silico Profiling : Use QSAR models (e.g., TOPKAT) to predict LD₅₀ values and prioritize low-toxicity derivatives for synthesis .
Q. What strategies optimize yields in aziridine-mediated asymmetric catalysis?
- Methodological Answer :
- Catalyst Design : Chiral aziridine-phosphine ligands (e.g., S-2-isopropyl derivatives) achieve >90% enantiomeric excess (ee) in aldol reactions by enforcing rigid transition states .
- Solvent Screening : Low-polarity solvents (e.g., toluene) improve diethylzinc addition yields (85–92%) by stabilizing zwitterionic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
